molecular formula C14H16O3S B3082858 trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1134700-56-3

trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B3082858
CAS No.: 1134700-56-3
M. Wt: 264.34 g/mol
InChI Key: ZUWIBRLZGCPRKH-NXEZZACHSA-N
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Description

trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H16O3S It is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclopentane ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the introduction of a thiomethyl group to a benzoyl precursor. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a benzoyl chloride in the presence of a base.

    Cyclopentane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction to form the cyclopentane ring. This step may involve the use of cyclopentadiene and a suitable catalyst under controlled temperature and pressure conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the cyclopentane intermediate with carbon dioxide in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can also undergo reduction reactions, where the benzoyl group is reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the thiomethyl group, where it is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl and cyclopentane moieties contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
  • trans-2-(2-Propylbenzoyl)cyclopentane-1-carboxylic acid

Uniqueness

trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for metabolic transformations, making it a valuable tool in various research applications.

Properties

IUPAC Name

(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIBRLZGCPRKH-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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